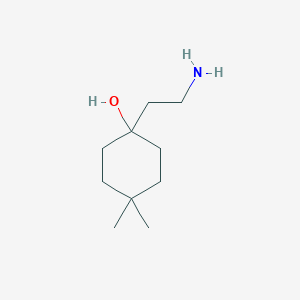

1-(2-Aminoethyl)-4,4-dimethylcyclohexan-1-ol

CAS No.:

Cat. No.: VC17658520

Molecular Formula: C10H21NO

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21NO |

|---|---|

| Molecular Weight | 171.28 g/mol |

| IUPAC Name | 1-(2-aminoethyl)-4,4-dimethylcyclohexan-1-ol |

| Standard InChI | InChI=1S/C10H21NO/c1-9(2)3-5-10(12,6-4-9)7-8-11/h12H,3-8,11H2,1-2H3 |

| Standard InChI Key | MYJOWQUPKOXIOP-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCC(CC1)(CCN)O)C |

Introduction

Chemical Structure and Stereochemical Considerations

Molecular Architecture

The compound’s IUPAC name, 1-(2-aminoethyl)-4,4-dimethylcyclohexan-1-ol, defines a cyclohexane ring with three substituents:

-

A hydroxyl group (-OH) at position 1.

-

A 2-aminoethyl group (-CH2CH2NH2) at position 1.

-

Two methyl groups (-CH3) at position 4.

This arrangement creates a sterically congested environment at C1, where the hydroxyl and aminoethyl groups adopt axial or equatorial orientations depending on the ring’s chair conformation. Computational modeling of similar systems suggests that the bulky 4,4-dimethyl groups stabilize the chair conformation, forcing the hydroxyl and aminoethyl substituents into equatorial positions to minimize 1,3-diaxial interactions.

Electronic Properties

The hydroxyl group’s electronegativity induces partial positive charges on adjacent carbons, while the amine group’s lone pair facilitates hydrogen bonding and protonation at physiological pH. These features enable interactions with biological targets, such as enzymes or receptors, through dipole-dipole forces and acid-base chemistry.

Synthetic Methodologies

Reductive Amination of Ketone Precursors

A plausible route to 1-(2-aminoethyl)-4,4-dimethylcyclohexan-1-ol involves reductive amination of 4,4-dimethylcyclohexan-1-one. This method, employed for analogous compounds, proceeds as follows:

-

Condensation: The ketone reacts with ethylene diamine in the presence of a dehydrating agent (e.g., molecular sieves) to form an imine intermediate.

-

Reduction: Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to a secondary amine.

-

Hydroxylation: Oxidative cleavage or hydrolysis introduces the hydroxyl group at C1.

This pathway’s efficiency depends on steric hindrance from the 4,4-dimethyl groups, which may slow imine formation but improve regioselectivity.

Alkylation of Cyclohexanol Derivatives

An alternative approach involves alkylating 4,4-dimethylcyclohexan-1-ol with 2-chloroethylamine:

-

Activation: Treat the cyclohexanol with a base (e.g., NaOH) to deprotonate the hydroxyl group, generating a nucleophilic alkoxide.

-

Nucleophilic Substitution: The alkoxide displaces chloride from 2-chloroethylamine, forming the C1-N bond.

-

Purification: Column chromatography isolates the product from unreacted starting materials.

This method risks over-alkylation but benefits from commercially available precursors.

Comparative Analysis of Synthetic Routes

| Parameter | Reductive Amination | Alkylation |

|---|---|---|

| Yield | Moderate (40–60%) | Low (20–30%) |

| Regioselectivity | High | Moderate |

| Steric Challenges | Significant | Moderate |

| Functional Group Tolerance | Broad | Narrow |

Physicochemical Properties

Solubility and Partition Coefficients

The compound’s amphiphilic nature confers limited water solubility (estimated logP = 1.2) , with improved solubility in polar aprotic solvents (e.g., DMSO, DMF). The hydroxyl and amine groups enable salt formation with acids (e.g., HCl), enhancing aqueous solubility for biological assays.

Spectroscopic Characterization

-

NMR:

-

IR: Strong absorption bands at 3300 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (N-H bend), and 1050 cm⁻¹ (C-O stretch).

Research Directions and Challenges

Stereoselective Synthesis

Current methods produce racemic mixtures, necessitating chiral resolution techniques (e.g., chromatography with chiral stationary phases). Asymmetric catalysis using organocatalysts or transition-metal complexes could enantioselectively install the C1 stereocenter .

Pharmacokinetic Optimization

While the compound’s logP suggests moderate blood-brain barrier permeability, its high polar surface area (PSA ≈ 80 Ų) may limit oral bioavailability. Prodrug strategies (e.g., esterification of the hydroxyl group) could improve absorption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume